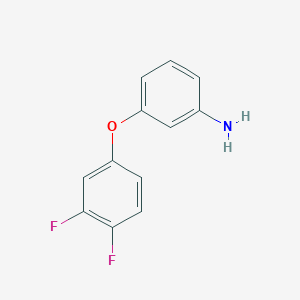

3-(3,4-Difluorophenoxy)aniline

Description

Structure

3D Structure

Properties

CAS No. |

919524-35-9 |

|---|---|

Molecular Formula |

C12H9F2NO |

Molecular Weight |

221.20 g/mol |

IUPAC Name |

3-(3,4-difluorophenoxy)aniline |

InChI |

InChI=1S/C12H9F2NO/c13-11-5-4-10(7-12(11)14)16-9-3-1-2-8(15)6-9/h1-7H,15H2 |

InChI Key |

KBJAWZDDLQZVNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC(=C(C=C2)F)F)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 3,4 Difluorophenoxy Aniline

Nucleophilic Aromatic Substitution (SNAr) Strategies in Synthesis

The formation of the diaryl ether bond in 3-(3,4-difluorophenoxy)aniline is most effectively achieved via Nucleophilic Aromatic Substitution (SNAr). This reaction class is ideal because the fluorine atoms on one of the aromatic rings strongly activate it towards nucleophilic attack. The synthesis typically involves the coupling of a phenoxide nucleophile with an activated fluoroaromatic compound. Two primary SNAr pathways are prevalent.

Pathway A: This route involves the reaction of 3-aminophenol (B1664112) with an activated difluorobenzene derivative, such as 1,2-difluoro-4-nitrobenzene. The nitro group (-NO₂) acts as a powerful electron-withdrawing group, significantly activating the C-F bond at the C4 position for substitution. The phenoxide of 3-aminophenol, generated in situ using a base, attacks this activated position. However, this route is less common due to the potential for the amine group of 3-aminophenol to compete as a nucleophile.

Pathway B (Preferred): The more common and controlled strategy involves reacting 3,4-difluorophenol (B1294555) with an activated nitrobenzene, such as 1-fluoro-3-nitrobenzene (B1663965) or 1-chloro-3-nitrobenzene. In this case, the phenoxide of 3,4-difluorophenol acts as the nucleophile. The reaction proceeds to form the intermediate, 3-(3,4-difluorophenoxy)nitrobenzene. This nitro-intermediate is then subjected to a subsequent reduction step to convert the nitro group into the desired amine functionality, yielding the final product.

The mechanism for the ether formation step proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The reaction requires a polar aprotic solvent to facilitate the dissolution of the salts and stabilize the charged intermediate, along with a suitable base to deprotonate the phenol.

| Parameter | Route 1: 3,4-Difluorophenol + 1-Fluoro-3-nitrobenzene | Route 2: 3-Nitrophenol + 1,2,4-Trifluorobenzene |

|---|---|---|

| Nucleophile | 3,4-Difluorophenoxide | 3-Nitrophenoxide |

| Electrophile | 1-Fluoro-3-nitrobenzene | 1,2,4-Trifluorobenzene |

| Intermediate | 3-(3,4-Difluorophenoxy)nitrobenzene | 3-(3,4-Difluorophenoxy)nitrobenzene |

| Key Advantage | High regioselectivity due to strong activation by the nitro group. | Utilizes a highly activated trifluorinated electrophile. |

| Final Step | Reduction of the nitro group to an amine. |

The subsequent reduction of the nitro intermediate is a critical step. Traditional methods include the use of metal reductants like Tin(II) Chloride (SnCl₂) in acidic media or iron powder with hydrochloric acid. More modern approaches favor catalytic hydrogenation using catalysts such as Palladium on Carbon (Pd/C) under a hydrogen atmosphere, which offers higher efficiency and cleaner workup.

Exploration of Chiral Synthesis and Stereoselective Routes

An analysis of the molecular structure of this compound reveals that the compound is achiral. It possesses a plane of symmetry and contains no stereogenic centers. Consequently, it does not exist as a pair of enantiomers, and its synthesis does not require stereoselective control to isolate a specific stereoisomer.

Therefore, the application of chiral synthesis or stereoselective routes for the direct production of this compound is not chemically necessary or relevant. The primary synthetic goal is to achieve high chemical yield and purity of the single, achiral molecular structure.

While the target molecule is achiral, the concept of stereoselectivity could theoretically be explored in the context of academic research, for instance, by employing chiral phase-transfer catalysts or chiral ligands in metal-catalyzed coupling reactions. However, such approaches would add unnecessary complexity and cost to the synthesis of an achiral target and are not employed in practical production methodologies. The focus remains squarely on efficient, non-stereoselective bond-forming reactions.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction parameters for the SNAr synthesis of the 3-(3,4-difluorophenoxy)nitrobenzene intermediate is crucial for maximizing yield and minimizing reaction time and impurities. Key variables include the choice of base, solvent, and temperature.

Base Selection: The base is required to deprotonate the phenol, generating the reactive phenoxide nucleophile. Common bases include inorganic carbonates and hydroxides. Potassium Carbonate (K₂CO₃) is a cost-effective and widely used option. Cesium Carbonate (Cs₂CO₃) is often superior, providing higher yields in shorter times due to the high solubility of cesium salts and the "cesium effect," but its higher cost can be a limiting factor. Stronger bases like Sodium Hydride (NaH) can also be used but require more stringent anhydrous conditions.

Solvent System: High-boiling, polar aprotic solvents are essential. Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are effective choices as they readily dissolve the reactants and stabilize the charged Meisenheimer complex. The selection often depends on the reaction temperature required and downstream purification processes.

Temperature Control: The SNAr reaction is thermally driven. Temperatures typically range from 80°C to 160°C. An optimal temperature must be established to ensure a reasonable reaction rate without causing thermal decomposition of the reactants, solvent, or product.

The following table illustrates a hypothetical optimization study for the reaction between 3,4-difluorophenol and 1-fluoro-3-nitrobenzene.

| Entry | Base (1.5 eq.) | Solvent | Temperature (°C) | Time (h) | Yield of Intermediate (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 100 | 12 | 78 |

| 2 | K₂CO₃ | NMP | 140 | 6 | 89 |

| 3 | Cs₂CO₃ | DMF | 100 | 6 | 92 |

| 4 | Cs₂CO₃ | NMP | 140 | 3 | 96 |

As the data suggests, a combination of a more effective base (Cs₂CO₃) and a higher-boiling solvent (NMP) at an elevated temperature (140°C) can dramatically reduce reaction time and improve the yield of the nitro-intermediate.

Green Chemistry Approaches in this compound Synthesis

Incorporating the principles of green chemistry is essential for developing sustainable synthetic processes. Several aspects of the synthesis of this compound can be improved from an environmental perspective.

Atom Economy: The SNAr etherification step has good atom economy. However, the subsequent reduction of the nitro group using stoichiometric metal reductants like SnCl₂ or Fe/HCl is atom-inefficient and generates significant metallic waste. A greener alternative is catalytic hydrogenation using H₂ gas with a heterogeneous catalyst like Palladium on Carbon (Pd/C). This process produces only water as a byproduct, features high atom economy, and allows for easy recovery and reuse of the catalyst.

Safer Solvents: Solvents like DMF and NMP are effective but are classified as Substances of Very High Concern (SVHC) due to their reproductive toxicity. Research into greener alternatives is ongoing. Options include using solvents with better safety profiles like Dimethyl Sulfoxide (DMSO) or Sulfolane, or exploring novel systems such as ionic liquids or deep eutectic solvents.

Energy Efficiency: Conventional heating for 6-12 hours consumes significant energy. Microwave-assisted organic synthesis (MAOS) can drastically reduce reaction times from hours to minutes. The rapid and uniform heating provided by microwaves can accelerate the SNAr reaction, leading to substantial energy savings and often improved yields.

Process Intensification: Combining the etherification and reduction steps into a one-pot, two-step sequence without isolating the nitro-intermediate can reduce solvent usage, waste generation, and operational time, aligning with the principles of process intensification.

| Parameter | Traditional Route | Greener Route |

|---|---|---|

| Solvent | DMF or NMP | DMSO, Sulfolane, or solvent-free (mechanochemistry) |

| Energy Input | Conventional heating (8-12 h) | Microwave irradiation (10-30 min) |

| Reduction Step | Stoichiometric SnCl₂ or Fe/HCl | Catalytic hydrogenation (H₂ with Pd/C) |

| Waste Profile | High; includes metal salt waste. | Low; byproduct is water, catalyst is recyclable. |

By adopting these green chemistry strategies, the synthesis of this compound can be made more environmentally benign, economically viable, and sustainable for large-scale production.

Reaction Chemistry and Transformational Studies of 3 3,4 Difluorophenoxy Aniline

Oxidation Reactions and Mechanistic Pathways

While specific oxidation studies on 3-(3,4-difluorophenoxy)aniline are not extensively documented in publicly available literature, the reactivity of the aniline (B41778) functional group is well-established. Anilines are susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions.

The oxidation of anilines can proceed through a one-electron transfer to form a radical cation, which can then undergo further reactions. Common products of aniline oxidation include azoxybenzenes, phenazines, and polymeric materials. The presence of the electron-donating phenoxy group is expected to make the aniline ring more susceptible to oxidation compared to unsubstituted aniline.

Potential oxidation pathways for this compound could involve the formation of N-phenylhydroxylamines, nitroso compounds, and ultimately nitro compounds under strong oxidizing conditions. Dimerization and polymerization reactions initiated by oxidation are also plausible. Mechanistic investigations into the oxidation of substituted anilines often suggest the involvement of radical intermediates. nih.govresearchgate.net The specific regiochemistry of these reactions on the this compound scaffold would be an interesting area for further research.

Electrophilic Aromatic Substitution Pathways

The aniline ring in this compound is activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the amino group via resonance. The ether oxygen of the phenoxy group also contributes to this activation. These groups direct incoming electrophiles primarily to the ortho and para positions relative to the amino group.

Given the substitution pattern of this compound, the available positions for electrophilic attack on the aniline ring are C2, C4, and C6. The C4 (para) and C6 (ortho) positions are activated by the amino group. The C2 position is also ortho to the amino group but is sterically hindered by the adjacent phenoxy substituent. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring.

Nitration: Introduction of a nitro group (-NO2).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups.

The directing effects of the substituents are summarized in the table below.

| Substituent | Position on Aniline Ring | Electronic Effect | Directing Influence |

| -NH2 | C1 | Activating | ortho, para-directing |

| -OAr | C3 | Activating | ortho, para-directing |

Due to the combined activating and directing effects of the amino and phenoxy groups, a mixture of products is possible, and the reaction conditions would need to be carefully controlled to achieve selectivity.

Nucleophilic Reactivity and Derivatization

The primary amino group of this compound is a key site for nucleophilic reactivity, allowing for a wide range of derivatization reactions. The lone pair of electrons on the nitrogen atom can attack various electrophilic centers.

Common derivatization reactions involving the amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. For example, reaction with acetyl chloride would yield N-(3-(3,4-difluorophenoxy)phenyl)acetamide.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, although this can be challenging to control and may lead to over-alkylation.

Diazotization: Reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be used in various subsequent reactions, such as the Sandmeyer reaction to introduce a wide range of functional groups.

These derivatization reactions are fundamental in synthetic organic chemistry for modifying the properties of the parent aniline and for constructing more complex molecules.

Coupling Reactions and Complex Molecule Formation

The this compound scaffold can participate in various coupling reactions to form more complex molecular architectures. The amino group can be transformed into other functional groups that are amenable to coupling, and the aromatic rings can also be functionalized for this purpose.

Buchwald-Hartwig Amination: While this compound is itself an amine, it could potentially be used as a coupling partner with aryl halides or triflates in palladium-catalyzed C-N bond-forming reactions to generate diarylamines.

Suzuki, Stille, and other Cross-Coupling Reactions: The aromatic rings of this compound could be halogenated to introduce a handle for palladium-catalyzed cross-coupling reactions. For example, bromination of the aniline ring would allow for subsequent Suzuki coupling with a boronic acid to form a biaryl structure.

Formation of Heterocycles: The amino group is a key functional group for the synthesis of various nitrogen-containing heterocycles. For instance, it can react with dicarbonyl compounds to form pyrroles (Paal-Knorr synthesis) or with other appropriate precursors to construct quinolines, indoles, and other heterocyclic systems.

The ability to participate in these coupling reactions makes this compound a potentially valuable building block in medicinal chemistry and materials science.

Mechanistic Investigations of this compound Reactivity

The reactivity in electrophilic aromatic substitution is rationalized by the resonance stabilization of the intermediate sigma complex (arenium ion). The electron-donating amino and phenoxy groups stabilize the positive charge that develops in the ring during electrophilic attack, particularly when the attack occurs at the ortho and para positions. Computational chemistry could be employed to model the transition states and intermediates for various electrophilic attacks to predict the most favorable reaction pathways.

The nucleophilicity of the amino group is influenced by the electronic effects of the substituents on the ring. The phenoxy group at the meta position has a primarily inductive electron-withdrawing effect on the amino group, which might slightly decrease its nucleophilicity compared to aniline. However, this effect is likely to be modest.

Mechanistic studies of oxidation reactions of anilines often point to the initial formation of a radical cation. nih.govresearchgate.net The stability of this intermediate would be influenced by the substituents on the aromatic ring. Further experimental and computational studies would be necessary to elucidate the specific mechanistic pathways for the reactions of this compound.

Computational and Theoretical Investigations of 3 3,4 Difluorophenoxy Aniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of a molecule. For a molecule like 3-(3,4-Difluorophenoxy)aniline, these calculations can predict its reactivity, stability, and intermolecular interaction potential.

The electronic structure is fundamentally described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.info For substituted phenoxy-anilines, the HOMO is typically localized on the electron-rich aniline (B41778) ring, particularly on the nitrogen atom and the aromatic system, due to the electron-donating nature of the amino group. Conversely, the LUMO is often distributed across the phenoxy moiety, especially when substituted with electron-withdrawing groups like fluorine. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. thaiscience.info

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution and is a valuable tool for predicting sites for electrophilic and nucleophilic attack. rsc.orgnih.gov For this compound, the MEP would show a region of negative potential (red/yellow) around the electronegative fluorine and oxygen atoms, as well as the nitrogen of the aniline group, indicating these are likely sites for electrophilic attack or hydrogen bond acceptance. researchgate.net Regions of positive potential (blue) would be expected around the hydrogen atoms of the amino group, making them susceptible to nucleophilic attack or hydrogen bond donation. rsc.org

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Rationale based on Analogues |

|---|---|---|

| HOMO Localization | Primarily on the aniline ring and nitrogen atom | The amino group is a strong electron-donating group. |

| LUMO Localization | Primarily on the 3,4-difluorophenoxy ring | Fluorine atoms are strongly electron-withdrawing. researchgate.net |

| HOMO-LUMO Gap | Moderate to low | Indicates potential for chemical reactivity. |

| Molecular Electrostatic Potential (Negative) | Concentrated on F, O, and N atoms | High electronegativity of these atoms creates electron-rich regions. researchgate.net |

| Molecular Electrostatic Potential (Positive) | Concentrated on amine hydrogens | The N-H bonds are polarized, leaving hydrogens electron-deficient. |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior and conformational preferences of the molecule in a simulated environment, such as in a solvent. rsc.org By simulating the movements of atoms over time, MD can reveal the most stable, low-energy conformations. For diaryl ethers, planar or near-planar conformations are often energetically disfavored due to steric hindrance between the rings. The most stable conformations are typically "twisted" or "bent," where the two rings are at an angle to each other. rsc.orgmdpi.com

The introduction of fluorine atoms can significantly impact conformational preferences. mdpi.com The fluorine atoms in the 3 and 4 positions of the phenoxy ring will influence the torsional potential around the C-O bond due to steric and electronic effects, such as dipole-dipole interactions. It is plausible that specific conformations which minimize repulsion between the fluorine atoms and the aniline ring would be favored. A study on 2-phenoxyaniline (B124666) using MD simulations provided a better understanding of the ligand's interaction with receptors, indicating the importance of conformational flexibility in biological contexts. biu.ac.il

| H-N-C(aniline)-C(aniline) | Inversion and rotation of the amino group | Influences hydrogen bonding potential and interaction with receptors. |

Prediction of Spectroscopic Signatures (Theoretical Basis)

Computational methods can predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which are invaluable for chemical identification and structural elucidation.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using DFT methods. dtic.milresearchgate.net These calculations predict the vibrational frequencies and intensities of different molecular bonds. benthamopen.com For this compound, characteristic vibrational modes would include:

N-H stretching: Typically appearing in the 3300-3500 cm⁻¹ region, characteristic of the primary amine.

C-F stretching: Strong absorptions are expected in the 1100-1300 cm⁻¹ range, indicative of the difluorinated ring. benthamopen.com

C-O-C stretching: Asymmetric and symmetric stretching of the diaryl ether linkage would appear in the fingerprint region, typically around 1200-1250 cm⁻¹.

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

The complexity of the fingerprint region (below 1500 cm⁻¹) makes it unique for each molecule, and a calculated spectrum can serve as a powerful tool for confirming the identity of a synthesized compound. msu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to compute ¹H and ¹³C NMR chemical shifts. biu.ac.ilmdpi.com

¹H NMR: The aromatic protons would appear in the range of 6.5-8.0 ppm. The protons on the difluorinated ring would be influenced by the strong electronegativity of the fluorine atoms, and their chemical shifts and coupling patterns would be complex. The amine protons would likely appear as a broad singlet.

¹³C NMR: The carbon atoms directly bonded to fluorine would show large chemical shifts and C-F coupling constants. The chemical shifts of the aniline ring carbons would be modulated by the electron-donating amino group and the electron-withdrawing phenoxy substituent. mdpi.com

¹⁵N NMR: The chemical shift of the nitrogen atom is sensitive to the electronic environment. nih.govresearchgate.netingentaconnect.com The phenoxy group at the meta position would influence the delocalization of the nitrogen lone pair into the aromatic ring, affecting its shielding and chemical shift. ingentaconnect.com

Table 3: Predicted Spectroscopic Features for this compound

| Spectrum | Feature | Predicted Wavenumber/Chemical Shift |

|---|---|---|

| IR | N-H Stretch | 3300-3500 cm⁻¹ |

| IR | C-F Stretch | 1100-1300 cm⁻¹ |

| IR | C-O-C Stretch | ~1200-1250 cm⁻¹ |

| ¹H NMR | Aromatic Protons | 6.5-8.0 ppm |

| ¹³C NMR | Carbons bonded to Fluorine | Highly deshielded, with C-F coupling |

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with its reactivity or biological activity. drugdesign.orgresearchgate.net These models use molecular descriptors—physicochemical, electronic, and steric parameters—to predict the activity of new compounds.

For this compound, key descriptors would include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, and partial atomic charges. The electron-withdrawing nature of the difluorophenoxy group will be a dominant electronic feature.

Hydrophobic Descriptors: The logP (partition coefficient) is a measure of lipophilicity. Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in proteins. researchgate.netmdpi.com

Steric Descriptors: Molecular volume and surface area, which are influenced by the twisted conformation of the diaryl ether structure.

QSAR studies on related phenoxy derivatives have been performed to design inhibitors for various biological targets, such as hypoxia-inducible factor-1 (HIF-1). nih.gov In such models, the positions of substituents on the aromatic rings are critical. For this compound, the specific substitution pattern (meta- to the ether linkage on the aniline ring, and 3,4- on the phenoxy ring) would define its interaction with a biological target, influencing its activity profile. The fluorine atoms can engage in specific interactions, such as hydrogen bonds or dipole-dipole interactions, which can be critical for binding affinity. researchgate.netnih.gov

Ligand-Protein Docking Simulations (Theoretical Binding Modes)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.govthesciencein.org This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In the context of this compound as a potential ligand, docking simulations would involve placing the molecule into the active site of a target protein and scoring the different binding poses based on factors like binding energy and intermolecular interactions. malariaworld.org A study on phenoxyquinoline derivatives highlighted the use of docking to assess binding affinity against enzymes like α-amylase. nih.gov

Key interactions that could be predicted for this compound include:

Hydrogen Bonding: The amino group of the aniline moiety can act as a hydrogen bond donor, while the ether oxygen and fluorine atoms can act as hydrogen bond acceptors.

Hydrophobic Interactions: The aromatic rings can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Pi Stacking: The aromatic rings can stack with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan.

A recent study on dopamine (B1211576) D4 receptor antagonists identified a 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold where the 3,4-difluorophenoxy moiety was found to be one of the most potent variants, with a binding affinity (Ki) of 2.7 nM. chemrxiv.org This highlights the favorable contribution of the 3,4-difluorophenoxy group to protein binding, suggesting that this compound could also exhibit strong binding to specific protein targets. MD simulations can further refine the docked poses, providing insights into the stability of the ligand-protein complex over time. biu.ac.ilnih.gov

Table 4: Potential Intermolecular Interactions in Ligand-Protein Docking

| Interaction Type | Molecular Feature Involved | Potential Protein Residue Partners |

|---|---|---|

| Hydrogen Bond Donor | Amine (N-H) | Asp, Glu, Ser, Thr (side chain carbonyls/hydroxyls) |

| Hydrogen Bond Acceptor | Ether Oxygen, Fluorine atoms | Arg, Lys, Ser, Thr (side chain amines/hydroxyls) |

| Hydrophobic Interactions | Phenyl and Difluorophenyl rings | Leu, Val, Ile, Ala (aliphatic side chains) |

| Pi-Pi Stacking | Phenyl and Difluorophenyl rings | Phe, Tyr, Trp (aromatic side chains) |

Structure Activity Relationship Sar Studies of 3 3,4 Difluorophenoxy Aniline Derivatives

Impact of the Difluorophenoxy Moiety on Molecular Interactions

The 3,4-difluorophenoxy group is a critical component of the 3-(3,4-difluorophenoxy)aniline scaffold, significantly influencing its interaction with biological targets. The inclusion of fluorine atoms can modulate several physicochemical properties that are key to a molecule's pharmacokinetic and pharmacodynamic profile. mdpi.comnih.gov

The high electronegativity of fluorine atoms can alter the electronic distribution of the phenoxy ring, impacting how the moiety interacts with the protein's active site. nih.gov Fluorine is capable of participating in various noncovalent interactions, including dipole-dipole and multipolar interactions with backbone atoms of a protein, which can enhance binding affinity. nih.gov For instance, research on dopamine (B1211576) D4 receptor antagonists showed that analogs containing a 3,4-difluorophenoxy group exhibited potent binding affinity, suggesting favorable interactions within the receptor pocket. chemrxiv.org

Furthermore, fluorine can act as a weak hydrogen bond acceptor. tandfonline.comnih.gov While organic fluorine is a poor hydrogen bond acceptor compared to oxygen or nitrogen, these interactions can still contribute to the stability of a ligand-protein complex. nih.govnih.gov The C-F bond can also engage in favorable orthogonal multipolar interactions with carbonyl groups in a protein backbone, significantly enhancing ligand binding affinity. nih.gov

Systematic Structural Modifications of the Aniline (B41778) Core

The aniline core of this compound serves as a versatile scaffold for systematic structural modifications aimed at optimizing biological activity. The primary amino group and the aromatic ring of the aniline moiety are key sites for chemical alterations that can fine-tune the molecule's interaction with its target. In many kinase inhibitors, the aniline nitrogen is crucial for forming hydrogen bonds or salt bridges with key residues in the enzyme's hinge region, which is essential for inhibitory activity. nih.gov

Structure-activity relationship studies on related kinase inhibitors, such as 4-anilino-quinazolines, have demonstrated the importance of substitutions on the aniline ring. For example, introducing small, lipophilic, electron-withdrawing groups at the 3-position of the aniline ring often enhances potency against the epidermal growth factor receptor (EGFR) tyrosine kinase. researchgate.net Conversely, substitutions with electron-donating groups can also increase activity, depending on the specific kinase target and the electronic requirements of the binding site. researchgate.net

Modifications can include:

Substitution on the Aromatic Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the aniline ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule. A 3,4-disubstitution pattern on the aniline moiety has been shown to increase activity against EGFR in certain quinazoline (B50416) derivatives. mdpi.com

The following table summarizes hypothetical structural modifications to the aniline core and their potential impact on kinase inhibitory activity, based on findings from related classes of compounds.

Table 1: SAR of Aniline Core Modifications in Kinase Inhibitors

| Modification | Position on Aniline Ring | Substituent (R) | Expected Impact on Activity |

|---|---|---|---|

| Halogenation | 3 | -Cl, -Br | Potentially increases potency (lipophilic, electron-withdrawing) |

| Alkylation | 4 | -CH₃ | May increase or decrease activity depending on steric tolerance of the binding pocket |

| Alkoxylation | 3, 4 | -OCH₃ | Can increase activity through hydrogen bonding or favorable electronic effects |

| Acylation | Amino Group | -C(O)CH₃ | May decrease activity by removing a key H-bond donor, but could improve cell permeability |

| Heterocycle Formation | Amino Group | Imidazole, Pyrazole | Can alter binding mode and introduce new interaction points |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org For analogs of this compound, QSAR models can predict the inhibitory activity of novel derivatives, thereby prioritizing the synthesis of the most promising candidates. researchgate.net

A QSAR study involves calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed biological activity (e.g., IC₅₀ values). nih.gov Molecular descriptors can be classified into several categories:

Physicochemical Descriptors: These describe properties like lipophilicity (logP), molar refractivity (MR), and polar surface area (PSA). frontiersin.orgslideshare.net Lipophilicity is crucial for membrane transport, while MR relates to the volume and polarizability of the molecule, affecting van der Waals interactions. nih.govslideshare.net

Electronic Descriptors: These quantify the electronic properties of a molecule, such as the Hammett constant (σ), which describes the electron-donating or electron-withdrawing nature of substituents. slideshare.net

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its size, shape, and degree of branching. frontiersin.org

3D Descriptors: In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), descriptors for steric and electrostatic fields are calculated around an aligned set of molecules. chemrevlett.comnih.govjmaterenvironsci.com

For a series of this compound analogs, a QSAR model might reveal that inhibitory activity is positively correlated with the lipophilicity of substituents on the aniline ring and negatively correlated with their steric bulk. The model is typically represented by a linear or non-linear equation.

The following interactive table presents a hypothetical data set for a QSAR study on this compound analogs, illustrating the relationship between selected descriptors and biological activity.

Table 2: Hypothetical QSAR Data for this compound Analogs

| Compound | Aniline Substituent (R) | logP (Lipophilicity) | MR (Molar Refractivity) | σ (Hammett Constant) | pIC₅₀ (Activity) |

|---|---|---|---|---|---|

| 1 | H | 3.50 | 55.2 | 0.00 | 6.5 |

| 2 | 4-Cl | 4.21 | 60.2 | 0.23 | 7.1 |

| 3 | 4-CH₃ | 4.01 | 60.0 | -0.17 | 6.8 |

| 4 | 4-OCH₃ | 3.47 | 58.1 | -0.27 | 6.9 |

| 5 | 4-NO₂ | 3.48 | 59.8 | 0.78 | 6.2 |

| 6 | 3-Br | 4.36 | 63.3 | 0.39 | 7.4 |

A resulting QSAR equation might look like: pIC₅₀ = 0.8 * logP + 0.05 * MR - 1.2 * σ + 4.5 This equation would suggest that higher lipophilicity and molar refractivity, combined with electron-donating substituents (negative σ), are favorable for activity in this hypothetical series.

Pharmacophore Elucidation for Biological Activity (Theoretical Basis)

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. openaccessjournals.com Pharmacophore elucidation is a crucial step in drug design that helps in identifying novel scaffolds or optimizing existing leads by focusing on the essential interaction points. openaccessjournals.com

For a series of active this compound analogs, a pharmacophore model would be developed by identifying the common structural features and their spatial arrangement that are responsible for their biological activity. The process typically involves aligning the 3D structures of several potent and selective inhibitors and abstracting the shared chemical features.

The key pharmacophoric features for a kinase inhibitor based on the this compound scaffold would likely include:

Hydrogen Bond Acceptors (HBA): The fluorine atoms on the phenoxy ring and the ether oxygen could act as hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The amine group on the aniline core is a critical hydrogen bond donor, often interacting with the hinge region of a kinase.

Aromatic Rings (AR): Both the difluorophenoxy and the aniline rings serve as aromatic features that can engage in π-π stacking or hydrophobic interactions with residues in the active site.

Once generated, this pharmacophore model serves as a 3D query for virtual screening of large compound databases to identify new molecules that possess the required features in the correct spatial orientation. This approach allows for the rapid identification of diverse chemical structures with a high probability of being active against the target of interest.

Mechanistic Research on Biological Activities of 3 3,4 Difluorophenoxy Aniline

Investigations into Enzyme Inhibition Mechanisms

Currently, there is a lack of direct scientific literature specifically investigating 3-(3,4-difluorophenoxy)aniline as an enzyme inhibitor. However, the broader class of aniline (B41778) derivatives has been studied in the context of enzyme interactions. For instance, some aniline compounds have been shown to interact with metabolic enzymes such as cytochrome P450. These interactions can lead to the inhibition of the enzyme's catalytic activity. It is therefore plausible that this compound could exhibit inhibitory effects on certain enzymes, though specific targets and mechanisms have not been elucidated in published research. Further investigation is required to determine if this compound possesses any significant enzyme-inhibiting properties and to identify the potential enzymatic targets and the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive).

Receptor Binding Kinetics and Thermodynamics (Theoretical)

The this compound moiety is a key pharmacophore in a number of potent and selective antagonists for the dopamine (B1211576) D4 receptor. chemrxiv.orgnih.govd-nb.info While specific kinetic (k_on, k_off) and thermodynamic (ΔH, ΔS) data for the binding of the standalone this compound to the D4 receptor are not available in the current body of scientific literature, theoretical insights can be gleaned from molecular docking studies of structurally related ligands.

Molecular docking simulations of antagonists with the dopamine D4 receptor reveal a binding pocket characterized by a combination of hydrophobic and polar interactions. It is hypothesized that the 3,4-difluorophenoxy group of a ligand would orient itself within a hydrophobic region of the receptor. The fluorine atoms can enhance binding affinity through favorable hydrophobic interactions and by potentially forming halogen bonds with specific residues in the binding site. The aniline portion of the molecule could participate in hydrogen bonding with amino acid residues such as aspartate, which is a key interaction for many aminergic G protein-coupled receptor (GPCR) ligands. nih.gov

The contribution of the 3,4-difluorophenoxy group to the high binding affinity of more complex molecules for the D4 receptor is evidenced by their low inhibition constants (Ki). For example, a series of 4,4-difluoropiperidine (B1302736) ether-based compounds incorporating the 3,4-difluorophenoxy moiety have demonstrated nanomolar to sub-nanomolar binding affinities for the human D4 receptor.

| Compound Derivative | Ki (nM) for Dopamine D4 Receptor |

| 4,4-difluoro-3-(3,4-difluorophenoxy)methylpiperidine derivative 1 | 5.5 nih.gov |

| 4,4-difluoro-3-(3,4-difluorophenoxy)methylpiperidine derivative 2 | 2.7 nih.gov |

| 4,4-difluoro-3-(3,4-difluorophenoxy)methylpiperidine derivative 3 | 46.8 chemrxiv.org |

This table presents the binding affinities (Ki) of various compound derivatives containing the this compound moiety for the Dopamine D4 Receptor.

These low Ki values indicate a high binding affinity, which is a function of both the association and dissociation rate constants. A comprehensive understanding of the binding kinetics and thermodynamics would require dedicated computational and experimental studies, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), on this compound itself or its closely related analogs.

Molecular Targets and Signaling Pathways (Preclinical/In vitro Focus)

The primary molecular target identified for compounds containing the this compound scaffold is the dopamine D4 receptor. chemrxiv.orgnih.govd-nb.info The D4 receptor is a member of the D2-like family of dopamine receptors, which are G protein-coupled receptors (GPCRs). d-nb.info These receptors are predominantly coupled to the Gαi/o family of G proteins.

Upon activation by its endogenous ligand, dopamine, the D4 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Antagonists that incorporate the this compound moiety block the binding of dopamine to the D4 receptor, thereby preventing this downstream signaling cascade.

In vitro studies on cell lines expressing the D4 receptor have demonstrated that antagonism of this receptor can modulate several signaling pathways:

Adenylyl Cyclase/cAMP Pathway: By blocking the inhibitory effect of dopamine on adenylyl cyclase, D4 antagonists can lead to a relative increase or prevent the decrease of intracellular cAMP levels.

Calcium Signaling: Dopamine D4 receptors have been reported to influence intracellular calcium levels. D4 receptor antagonists can therefore interfere with the modulation of calcium currents.

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, can be influenced by D2-like receptor signaling. D4 receptor antagonists may modulate the activity of this pathway, which is involved in cell proliferation, differentiation, and survival.

Modulation of Cellular Processes at the Molecular Level

The antagonism of the dopamine D4 receptor by ligands containing the this compound structure can lead to the modulation of various cellular processes at the molecular level, as observed in preclinical and in vitro models. These effects are largely a consequence of the altered signaling pathways described previously.

One of the key cellular processes affected is synaptic transmission . Research has shown that D4 receptor activity can regulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated synaptic currents in pyramidal neurons of the prefrontal cortex. By acting as antagonists at the D4 receptor, compounds with the this compound moiety can influence the trafficking and function of AMPA receptors, thereby modulating synaptic strength and plasticity.

Furthermore, given the role of dopamine signaling in processes such as gene expression and protein phosphorylation, it is plausible that D4 antagonists could indirectly influence these cellular events. For instance, the modulation of the MAPK/ERK pathway can have downstream effects on the phosphorylation of transcription factors, which in turn can alter the expression of specific genes. However, direct evidence from studies specifically using this compound to demonstrate these effects is not yet available. Future research focusing on the downstream molecular consequences of D4 receptor antagonism by this specific compound and its derivatives will be crucial for a more complete understanding of its biological activities.

Medicinal Chemistry Design and Lead Compound Development Involving 3 3,4 Difluorophenoxy Aniline

Scaffold Derivatization for Enhanced Potency and Selectivity (Theoretical)

The 3-(3,4-difluorophenoxy)aniline scaffold offers multiple points for chemical modification to theoretically enhance the potency and selectivity of drug candidates. Derivatization strategies can be systematically applied to explore the structure-activity relationship (SAR) and optimize interactions with a biological target.

The primary amine of the aniline (B41778) ring is a key functional group for derivatization. Acylation or sulfonylation reactions can introduce a variety of substituents that can probe different regions of a target's binding pocket. For instance, in the context of kinase inhibitors, this amine often forms a crucial hydrogen bond with the hinge region of the kinase domain. By attaching different aromatic or heterocyclic rings through an amide or a related linkage, medicinal chemists can achieve additional interactions, such as van der Waals forces or pi-stacking, which can significantly enhance binding affinity.

The phenoxy ring presents another avenue for modification. While the 3,4-difluoro substitution is often critical for potency by modulating the pKa of the aniline and participating in favorable interactions, further substitutions on this ring could fine-tune electronic properties and steric bulk. For example, the introduction of small alkyl or alkoxy groups at the 2- or 5-position could orient the molecule differently within the binding site, potentially leading to improved selectivity for a specific kinase isoform.

Finally, the aniline ring itself can be substituted. The positions ortho and meta to the amino group are accessible for derivatization. Introducing electron-withdrawing or electron-donating groups at these positions can alter the nucleophilicity and basicity of the aniline nitrogen, which in turn can affect its interaction with the target protein.

A theoretical derivatization strategy for a hypothetical kinase inhibitor is presented in the table below, illustrating how systematic modifications to the this compound scaffold could be explored to improve potency and selectivity.

| Modification Site | Proposed Derivatization | Rationale for Enhanced Potency/Selectivity |

| Aniline Nitrogen | Acylation with various substituted benzoic acids or heteroaromatic carboxylic acids. | To form key hydrogen bonds with the kinase hinge region and explore additional hydrophobic and polar interactions in the ATP-binding site. |

| Phenoxy Ring | Introduction of a methoxy (B1213986) or chloro group at the C5 position. | To modulate the electronic properties of the diaryl ether and to probe for additional pockets that could enhance selectivity. |

| Aniline Ring | Addition of a methyl or cyano group at the C2 or C6 position. | To introduce steric hindrance that may favor binding to a specific kinase and to alter the pKa of the aniline for optimized interactions. |

Rational Drug Design Strategies Utilizing this compound Motifs

Rational drug design, which relies on the knowledge of a biological target's three-dimensional structure, provides a powerful framework for utilizing the this compound motif. Both structure-based and ligand-based design strategies can be effectively employed.

In a structure-based drug design approach, the crystal structure of the target protein, often a kinase, is used to guide the design of inhibitors. The this compound moiety can be computationally docked into the active site to predict its binding mode. The aniline portion is expected to interact with the hinge region, while the difluorophenoxy group can extend into the hydrophobic pocket. With this initial model, medicinal chemists can design modifications that optimize the fit and interactions. For example, if a nearby pocket is unoccupied, a substituent can be added to the scaffold to fill this space, thereby increasing potency. Computational tools such as molecular docking and molecular dynamics simulations can be used to prioritize the synthesis of the most promising derivatives.

Fragment-based drug design (FBDD) is another rational approach where small molecular fragments are screened for binding to the target. The this compound itself can be considered a relatively large fragment. Alternatively, smaller fragments corresponding to the difluorophenoxy and aniline moieties could be identified as binders and then linked together. Once a fragment is found to bind, it can be grown or linked with other fragments to create a more potent lead compound. The difluorophenyl group is particularly valuable in FBDD due to its ability to form favorable interactions, including hydrogen bonds and halogen bonds.

The following table outlines a hypothetical rational design cycle for a kinase inhibitor incorporating the this compound motif.

| Design Step | Action | Expected Outcome |

| Target Identification & Validation | Select a kinase implicated in a disease. | A validated target for inhibitor design. |

| Initial Docking | Computationally dock this compound into the ATP-binding site. | A predicted binding pose highlighting key interactions and opportunities for optimization. |

| Structure-Guided Derivatization | Design and synthesize derivatives with substituents aimed at unoccupied pockets or to enhance existing interactions. | A library of compounds with potentially improved affinity and selectivity. |

| In Vitro Screening | Test the synthesized compounds in biochemical and cellular assays. | Identification of lead compounds with desired potency and cellular activity. |

| Co-crystallization | Obtain a crystal structure of a lead compound bound to the target kinase. | A detailed understanding of the binding mode to guide further optimization. |

Strategies for Diversity-Oriented Synthesis of Analogs

Diversity-oriented synthesis (DOS) is a powerful strategy for creating a wide range of structurally diverse molecules from a common starting material. Applying DOS principles to the this compound scaffold can lead to the rapid generation of a library of analogs with varied skeletons, which can be screened for a wide range of biological activities.

A potential DOS strategy could begin with a key intermediate that can undergo various cyclization reactions. For example, a building block derived from this compound could be functionalized with reactive groups that, under different reaction conditions, lead to a variety of heterocyclic scaffolds.

One hypothetical approach could start with the acylation of this compound with a molecule containing multiple reactive sites. This intermediate could then be subjected to a series of branching reaction pathways. For instance, one pathway could involve an intramolecular Heck reaction to form a quinoline (B57606) ring, while another could utilize a Pictet-Spengler reaction to generate a tetrahydro-β-carboline scaffold. A third pathway might involve a multi-component reaction to build a complex heterocyclic system.

The table below outlines a theoretical DOS plan starting from a functionalized this compound derivative.

| Starting Material | Reaction Pathway | Resulting Scaffold | Potential for Further Diversification |

| N-(prop-2-yn-1-yl)-3-(3,4-difluorophenoxy)aniline | Gold-catalyzed intramolecular hydroamination | Dihydroquinoline | Functionalization of the double bond and the secondary amine. |

| This compound and a β-ketoester | Pfitzinger reaction | Quinoline-4-carboxylic acid | Derivatization of the carboxylic acid and further substitution on the quinoline ring. |

| This compound, an aldehyde, and an isocyanide | Ugi three-component reaction | α-acylamino amide | A wide range of inputs for each component allows for vast diversity. |

Prodrug Design Approaches

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This approach is often used to overcome issues with solubility, permeability, stability, or to achieve targeted drug delivery. The this compound scaffold contains a primary aniline group, which is an excellent handle for prodrug design.

One common strategy for creating prodrugs of aromatic amines is to form an amide linkage. By acylating the aniline nitrogen with a promoiety, the basicity of the amine is reduced, which can improve oral absorption. The promoiety can be designed to be cleaved by enzymes in the body, such as esterases or amidases, to release the active parent drug. For example, an amino acid can be attached to the aniline to create a prodrug that may be a substrate for peptidases or amino acid transporters.

Another approach is the formation of a carbamate (B1207046). This can be achieved by reacting the aniline with a chloroformate derivative. The resulting carbamate can be designed to be labile under physiological conditions, releasing the parent amine.

N-Mannich bases are another class of prodrugs suitable for primary amines. These are formed by the condensation of the amine with an aldehyde and an amide or imide. The stability of N-Mannich bases can be tuned by modifying the components of the adduct.

The following table summarizes potential prodrug strategies for a hypothetical drug containing the this compound moiety.

| Prodrug Strategy | Promoieties | Activation Mechanism | Potential Advantages |

| Amide Prodrugs | Amino acids, succinic acid, glycolic acid | Enzymatic hydrolysis by amidases or peptidases | Improved solubility, potential for targeted transport. |

| Carbamate Prodrugs | Acyloxymethyl or alkoxycarbonyloxymethyl groups | Enzymatic cleavage by esterases followed by spontaneous decomposition | Enhanced lipophilicity and membrane permeability. |

| N-Mannich Base Prodrugs | Succinimide or hydantoin (B18101) with formaldehyde | Chemical or enzymatic hydrolysis | Tunable release rates and improved stability. |

Advanced Analytical Method Development for 3 3,4 Difluorophenoxy Aniline and Its Metabolites Excluding Clinical Samples

High-Resolution Spectroscopic Techniques (e.g., advanced NMR, mass spectrometry)

High-resolution spectroscopic techniques are indispensable for the unambiguous identification and structural characterization of 3-(3,4-difluorophenoxy)aniline and its biotransformation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, particularly ¹⁹F NMR, offer a powerful tool for analyzing fluorinated compounds. The presence of two fluorine atoms on the phenoxy ring of the molecule provides a unique spectroscopic handle.

¹⁹F NMR: This technique is highly sensitive to the local chemical environment of the fluorine atoms. Any metabolic alteration to the molecule, even several bonds away, can induce a change in the ¹⁹F chemical shifts. For instance, studies on the degradation of 3,4-difluoroaniline (B56902) (a key structural moiety) have shown distinct resonances in the ¹⁹F NMR spectrum that can be used to identify metabolites like 3-fluoro-4-hydroxyaniline and 3,4-difluoroacetanilide. researchgate.netresearchgate.net The chemical shifts are highly specific, with parent 3,4-difluoroaniline appearing at approximately -142.5 and -155.6 ppm. researchgate.netresearchgate.net This specificity allows for direct observation and quantification of the parent compound and its fluorinated metabolites in complex matrices without extensive sample cleanup.

Multi-dimensional NMR: Techniques such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are vital for the complete structural assignment of novel metabolites. ipb.pt These experiments provide connectivity information, allowing researchers to piece together the molecular structure by identifying which protons are attached to which carbons and establishing long-range correlations between atoms.

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides precise mass measurements, enabling the determination of elemental compositions for the parent compound and its metabolites. nih.gov

Metabolite Identification: When coupled with liquid chromatography (LC-MS), techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS can detect and identify metabolites even at very low concentrations. nih.gov The high resolving power allows for the differentiation of metabolites from background ions with very similar nominal masses. nih.gov

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the ionized molecules. The resulting fragmentation patterns provide a fingerprint that is characteristic of the molecular structure, aiding in the identification of metabolic "soft spots" or sites of biotransformation. For related dichloroaniline compounds, the protonated molecular ion [M+H]⁺ has been identified as the parent ion for fragmentation studies. nih.gov

Table 1: Potential Spectroscopic Data for Characterizing this compound and Related Moieties This table is generated based on data from analogous compounds and general principles of spectroscopy.

| Technique | Analyte Moiety | Expected Observation | Significance |

|---|---|---|---|

| ¹⁹F NMR | 3,4-Difluorophenyl group | Two distinct signals with specific chemical shifts and coupling | Direct detection and structural confirmation of fluorinated metabolites. |

| ¹H NMR | Aromatic Protons | Complex splitting patterns in the aromatic region | Provides information on the substitution pattern of the aniline (B41778) and phenoxy rings. |

| HR-MS | Parent Molecule / Metabolite | Accurate mass measurement (<5 ppm error) | Determination of elemental formula (e.g., C₁₂H₉F₂NO for the parent). |

| MS/MS | Parent Molecule / Metabolite | Characteristic fragment ions | Structural elucidation by identifying stable fragments and neutral losses (e.g., loss of NO, NO₂). mdpi.com |

Chromatographic Separation and Detection Methodologies

Chromatography is the cornerstone for separating this compound from its metabolites and from complex sample matrices. The development of efficient and sensitive methods is a key area of research.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common approach for the separation of aniline derivatives.

Column and Mobile Phase Selection: C18 and C8 columns are frequently used, providing good retention and separation based on hydrophobicity. researchgate.net For instance, a method developed for 4-fluoroaniline (B128567) utilized a Phenomenex Gemini-NX C18 column (150 × 4.6 mm, 3 μm). nih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) or acidified water and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netsielc.com

Gradient Elution: Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve metabolites with different polarities and to elute the more hydrophobic parent compound in a reasonable time. A method for the related compound 3,4-difluoronitrobenzene (B149031) employed a gradient of water and methanol. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The coupling of HPLC with tandem mass spectrometry provides the highest degree of selectivity and sensitivity.

Detection and Quantification: This technique allows for the detection of trace levels of the target compounds. For related chloroanilines, detection limits in the low µg/kg range have been achieved. nih.gov In a method for 4-fluoroaniline, the limit of quantification was as low as 0.94 ng/mL. nih.govsemanticscholar.org

Ionization Techniques: Electrospray ionization (ESI) is commonly used for aniline compounds. However, for certain applications, Atmospheric Pressure Chemical Ionization (APCI) can offer advantages, as demonstrated in the analysis of 3,4-difluoronitrobenzene, where it generated unique and stable ions for quantification. mdpi.com

Table 2: Example Chromatographic Conditions for Analysis of Related Aromatic Amines

| Parameter | Method for 4-Fluoroaniline nih.gov | Method for 3,4-Dichloroaniline nih.gov | Method for 3,4-Difluoronitrobenzene mdpi.com |

|---|---|---|---|

| Column | Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm) | Not specified | Ascentis® Express C18 (100 x 2.1 mm, 2.7 µm) |

| Mobile Phase A | Water | 0.1% Formic Acid in Water | Water |

| Mobile Phase B | Acetonitrile with 0.05% Acetic Acid | Acetonitrile | Methanol |

| Elution Mode | Gradient | Gradient | Gradient |

| Flow Rate | 1.0 mL/min | 0.3 mL/min | 0.3 mL/min |

| Detector | Single Quadrupole MS (ESI+) | Tandem MS (ESI+) | Tandem MS (APCI-) |

Electrochemical Analysis Methods

Electrochemical methods offer a promising alternative for the rapid and low-cost detection of this compound and its metabolites. These techniques rely on measuring the current or potential changes resulting from redox reactions of the analyte at an electrode surface.

The aniline functional group is electrochemically active, meaning it can be oxidized at a suitable potential. This property can be exploited for analytical purposes. Research into the electrochemical detection of other aromatic amines and phenols, such as levodopa, has shown that modifying electrode surfaces can significantly enhance sensitivity and selectivity. chemrxiv.org

A potential strategy for developing an electrochemical sensor for this compound could involve:

Electrode Modification: Using a screen-printed electrode (SPE) modified with a conductive polymer like polyaniline. chemrxiv.org The polymer can be electrodeposited onto the electrode surface.

Detection Principle: The aromatic amine or any phenolic metabolites could be detected using techniques like differential pulse voltammetry (DPV). The oxidation of the target analyte at the modified electrode surface would generate a current peak at a characteristic potential, with the peak height being proportional to its concentration.

Selectivity: The unique structure of the molecule and its metabolites would likely result in distinct oxidation potentials, allowing for simultaneous detection or differentiation from other electroactive species.

While specific methods for this compound are still in development, the principles established for other aniline-based compounds provide a clear roadmap for future research. chemrxiv.org

Development of Novel Characterization Techniques

Beyond established methods, research is ongoing to develop novel techniques that can provide more detailed information or higher throughput for the analysis of fluorinated aromatic compounds.

Fluorine-Labeled NMR for Metabolite Profiling: As mentioned, ¹⁹F NMR is a powerful tool. Novel approaches are being developed that use fluorine labeling as a strategy for the specific analysis of primary amine metabolites. researchgate.net While these methods are often developed for complex biological fluids, the underlying principles of using the ¹⁹F nucleus as a sensitive probe can be adapted for in vitro metabolic studies and environmental sample analysis. researchgate.netchemrxiv.org This approach can simplify complex ¹H NMR spectra and provide a clear window for observing metabolic changes.

Advanced Ionization Sources in Mass Spectrometry: The development and application of alternative ionization sources, such as negative-mode APCI, can reveal different aspects of the molecule's chemistry. mdpi.com This can lead to the formation of unique and highly specific ions that may not be readily formed with conventional ESI, thereby improving the specificity and robustness of quantitative methods for the parent compound or specific impurities.

Integrated Chromatographic Strategies: For complex samples containing numerous metabolites, multi-step chromatographic purification may be necessary. The development of integrated systems that combine medium-pressure liquid chromatography (MPLC) for initial fractionation with high-pressure liquid chromatography (HPLC) for final purification represents an advanced approach to isolating low-abundance metabolites for subsequent spectroscopic characterization. mdpi.com

3 3,4 Difluorophenoxy Aniline As a Versatile Chemical Intermediate

Role in the Synthesis of Heterocyclic Compounds

Efforts to find documented syntheses of heterocyclic compounds, such as quinolines or acridines, using 3-(3,4-Difluorophenoxy)aniline as a starting material were unsuccessful. General synthetic routes for these heterocycles often utilize aniline (B41778) or its derivatives, but no literature specifically names or details the reaction conditions or outcomes for this compound.

Precursor in the Formation of Complex Organic Molecules

The investigation did not yield any specific examples of this compound being used as an intermediate in the total synthesis of complex organic molecules, such as pharmaceuticals or natural products. While fluorinated anilines are recognized as important building blocks in medicinal chemistry, research detailing the application of this specific isomer is not publicly available.

Applications in Polymer and Materials Science Synthesis

Similarly, a search for the use of this compound as a monomer or intermediate in the synthesis of polymers, such as polyanilines or polyimides, returned no specific results. Although the broader class of aromatic diamines is crucial for the production of high-performance polymers, the properties and synthesis of polymers derived specifically from this compound have not been reported in the accessible scientific literature.

Due to the absence of concrete data and detailed research findings, a comprehensive and scientifically accurate article that adheres to the requested structure and content inclusions could not be produced. The available information is insufficient to create the required data tables and in-depth discussion of research findings.

Future Directions and Emerging Research Avenues for 3 3,4 Difluorophenoxy Aniline

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Predictive Synthesis and Reaction Optimization: ML algorithms can analyze extensive reaction databases to predict the optimal conditions for synthesizing 3-(3,4-Difluorophenoxy)aniline. This includes identifying the most effective catalysts, solvent systems, and temperature parameters to maximize yield and minimize byproducts. acs.org Deep learning models, such as transformer-based neural networks, have shown remarkable accuracy in predicting reaction outcomes, potentially accelerating the discovery of novel and more efficient synthetic pathways. jetir.org

Property Prediction and Virtual Screening: AI models are increasingly used to predict the physicochemical and biological properties of molecules. nih.gov For this compound and its derivatives, ML can forecast parameters like solubility, toxicity, and binding affinity to specific biological targets. nih.gov This enables high-throughput virtual screening, allowing researchers to design and prioritize new molecules with desired characteristics before committing to laboratory synthesis, thereby saving significant time and resources. ftloscience.com

| Application Area | AI/ML Technique | Potential Impact on this compound Research | References |

|---|---|---|---|

| Retrosynthesis Planning | Deep Learning, Neural Networks | Identifies novel and efficient synthetic routes, reducing the number of steps and improving overall yield. | ftloscience.comnih.gov |

| Reaction Condition Optimization | Regression Models, Bayesian Optimization | Predicts optimal catalysts, solvents, and temperatures, minimizing experimental trial-and-error. | researchgate.net |

| Property Prediction (ADME/T) | Quantitative Structure-Activity Relationship (QSAR), Graph Neural Networks | Forecasts absorption, distribution, metabolism, excretion, and toxicity of derivatives, accelerating drug development. | nih.gov |

| Fluorination Strength Prediction | Neural Networks | Predicts the relative power of various N-F fluorinating reagents, aiding in the design of syntheses for fluorinated compounds. | rsc.org |

Exploration of Novel Reaction Catalysis Involving this compound

The synthesis of diaryl ethers like this compound traditionally relies on methods like the Ullmann condensation or Buchwald-Hartwig amination. scielo.org.mxscielo.org.mxorganic-chemistry.org However, emerging research is focused on developing more efficient, selective, and sustainable catalytic systems.

Advanced Catalytic Systems: Recent advancements include the use of novel ligands and metal catalysts that operate under milder conditions. For instance, palladium catalysts combined with cataCXium® P ligands have shown high efficiency in the cross-coupling of aryl chlorides and phenols to form diaryl ethers. researchgate.net Copper-based catalysts, including copper(I) iodide (CuI) and nano-CuI, are also being explored for their effectiveness in promoting C-O coupling reactions. researchgate.net

Photocatalysis: Visible-light photocatalysis is a rapidly growing field that offers a green alternative to traditional metal-catalyzed reactions. researchgate.net Plasmon-driven photocatalysis on metallic nanostructure surfaces can trigger molecular transformations, such as the oxidative coupling of aniline (B41778) derivatives. nih.govaip.org This approach could be harnessed to form or functionalize the aniline moiety of the target compound under ambient conditions, using light as the energy source. Merging heterogeneous photocatalysts like graphitic carbon nitride with molecular catalysts such as cobaloxime has also proven effective for the synthesis of substituted anilines. nih.gov

| Catalytic System | Key Features | Potential Advantages for Synthesizing this compound | References |

|---|---|---|---|

| Palladium with cataCXium® P Ligands | High turnover numbers, effective for aryl chlorides. | Efficient coupling of challenging substrates, potentially at lower catalyst loadings. | researchgate.net |

| Copper(I) Iodide (CuI) with Oxalamide Ligands | Effective for coupling (hetero)aryl chlorides with phenols. | Provides a viable alternative to palladium with different substrate scope. | researchgate.net |

| Nano-CuI | High efficiency, catalyst can be recycled. | Improved sustainability and cost-effectiveness of the synthesis. | researchgate.net |

| Visible-Light Photocatalysis (e.g., N,N'-diaryldihydrophenazines) | Uses light as an energy source, operates at room temperature. | Energy-efficient and environmentally friendly C-N bond formation. | researchgate.net |

Advanced Mechanistic Elucidation Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes and designing novel reactions. For the synthesis and subsequent reactions of this compound, advanced analytical techniques provide unprecedented insight into the transient intermediates and transition states that govern chemical transformations.

In Situ Spectroscopic Methods: Techniques like in situ Fourier-transform infrared (FTIR) and Raman spectroscopy allow for the real-time monitoring of reactions. researchgate.netrsc.org These methods can track the concentration of reactants, intermediates, and products as the reaction progresses, providing valuable kinetic and mechanistic data. For example, in situ Surface-Enhanced Raman Scattering (SERS) can be used to track the structural evolution of molecules during plasmon-driven photocatalytic reactions on nanoparticle surfaces. nih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations are powerful tools for investigating reaction pathways and energetics. nih.gov Theoretical studies can elucidate the mechanism of complex reactions, such as the selective fluorination of aromatic compounds, by modeling transition states and intermediates. rsc.org For the formation of the diaryl ether bond in this compound, DFT can help predict reaction barriers and explain the role of catalysts and substituents. nih.gov

Radical Probing: For reactions that may proceed through radical pathways, such as certain fluorination or coupling reactions, specialized techniques are employed. Electron Spin Resonance (ESR) spectroscopy is a direct method for detecting and characterizing radical intermediates. mdpi.com Additionally, the use of hypersensitive radical probes in a reaction mixture can help determine whether a single electron transfer (SET) mechanism is operative. acs.org

Development of Sustainable Synthesis Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce environmental impact and improve safety.

Green Solvents and Reaction Media: The replacement of volatile and toxic organic solvents is a key goal. Water, deep eutectic solvents (DESs), and supercritical carbon dioxide (sc-CO₂) are being explored as environmentally benign alternatives for amine synthesis. digitellinc.commdpi.commdpi.comchemistryviews.org For instance, the synthesis of azoxybenzenes from anilines has been demonstrated in water at room temperature. nih.gov Supercritical CO₂ can act as both a solvent and a promoter in the synthesis of imines, with the in-situ formation of carbonic acid acting as an autocatalyst. chemistryviews.org

Biocatalysis and Renewable Feedstocks: The use of enzymes as catalysts offers high selectivity under mild conditions. nih.govfao.org Biocatalytic approaches are being developed for the synthesis of fluorinated compounds and aniline derivatives. researchgate.netnih.gov For example, industrial fermentation processes using proprietary microorganisms can produce aromatic intermediates like anthranilic acid from renewable, non-food sugars, offering a sustainable alternative to petroleum-based feedstocks. pili.biomdpi.com The "hydrogen borrowing" methodology, which uses alcohols (potentially derived from biomass) to N-alkylate amines, is another atom-economic and waste-free approach. rsc.org

Q & A

Q. What are the standard synthetic routes for preparing 3-(3,4-Difluorophenoxy)aniline, and what reaction conditions are optimal?

Methodological Answer: The synthesis of this compound typically involves nucleophilic aromatic substitution or coupling reactions. A common approach is reacting 3,4-difluorophenol with a halogenated aniline derivative (e.g., 3-nitroaniline) under alkaline conditions. For example:

Coupling Reaction : React 3,4-difluorophenol with 3-nitroaniline in the presence of potassium carbonate and a polar aprotic solvent (e.g., DMF) at 80–100°C. This facilitates nitro displacement by the phenoxide ion.

Reduction : Reduce the nitro intermediate (e.g., using H₂/Pd-C or NaBH₄) to yield the target aniline derivative.

Key conditions:

Q. How can researchers purify this compound effectively after synthesis?

Methodological Answer: Purification strategies depend on the synthesis route:

Distillation : For crude products with volatile by-products, steam distillation at reduced pressure (e.g., 0.1–0.5 atm) isolates the target compound .

Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (e.g., 3:1 to 1:1) to separate polar impurities. Pre-adsorption of the crude product onto silica improves resolution .

Recrystallization : Dissolve the compound in hot ethanol, filter, and cool to 4°C for crystal formation. This method is ideal for high-purity (>95%) isolates .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods for synthesis steps due to potential amine vapors .

- Storage : Store in amber glass bottles under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation .

- Spill Management : Neutralize spills with 5% acetic acid solution before disposal .

Advanced Research Questions

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹⁹F NMR identifies fluorine substitution patterns and aryl proton environments. For example, ¹⁹F NMR peaks at δ -135 to -140 ppm confirm 3,4-difluoro substitution .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 235.0841 for C₁₂H₁₀F₂NO) validates molecular composition .

- X-ray Crystallography : Single-crystal analysis resolves regiochemistry and confirms bond angles/geometry .

- HPLC-PDA : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and detect trace impurities .

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nature of fluorine substituents:

- Activates the Aromatic Ring : Enhances electrophilic substitution at the para position to the phenoxy group.

- Directs Coupling Reactions : Fluorine’s meta-directing effect facilitates Suzuki-Miyaura couplings with aryl boronic acids at specific positions.

Case Study : In Pd-catalyzed couplings, the 3,4-difluoro group increases oxidative addition efficiency but may require elevated temperatures (80–120°C) due to reduced electron density .

Q. What strategies can mitigate challenges in achieving regioselective functionalization of this compound?

Methodological Answer:

- Protecting Groups : Temporarily protect the aniline (-NH₂) with acetyl or tert-butoxycarbonyl (Boc) groups to direct substitution to the phenoxy ring .

- Directed Ortho-Metalation : Use lithium diisopropylamide (LDA) to deprotonate positions ortho to fluorine, enabling selective halogenation or carboxylation .

Q. How can researchers analyze and resolve contradictory data regarding the stability of this compound under varying pH conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.